
2,2-Dipentyl-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dipentyl-2H-1,3-benzodioxole is a chemical compound belonging to the benzodioxole family. Benzodioxoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by two pentyl groups attached to the benzodioxole core, imparts specific chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipentyl-2H-1,3-benzodioxole typically involves the condensation of catechol with appropriate ketones or aldehydes. One efficient method utilizes ZrO₂/SO₄²⁻ as a catalyst in refluxing benzene or toluene. This method provides high yields and is advantageous due to its simplicity and efficiency .
Industrial Production Methods: Industrial production of this compound may involve continuous acylation processes. For instance, a mixture of 1,3-benzodioxole, propionic anhydride, and a catalyst such as Aquivion SO₃H® is heated to 120°C under stirring conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dipentyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Applications De Recherche Scientifique
2,2-Dipentyl-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dipentyl-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes or receptors. For instance, benzodioxole derivatives have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s effects are mediated through binding to specific molecular targets, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-1,3-benzodioxole
- 2,2-Dichloro-1,3-benzodioxole
- 2,2-Diphenyl-1,3-benzodioxole
Comparison: 2,2-Dipentyl-2H-1,3-benzodioxole is unique due to its specific substitution pattern with two pentyl groups. This structural feature imparts distinct chemical and physical properties compared to other benzodioxole derivatives. For example, 2,2-Difluoro-1,3-benzodioxole and 2,2-Dichloro-1,3-benzodioxole have different reactivity profiles and applications due to the presence of halogen atoms .
Propriétés
Numéro CAS |
293305-37-0 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2,2-dipentyl-1,3-benzodioxole |
InChI |
InChI=1S/C17H26O2/c1-3-5-9-13-17(14-10-6-4-2)18-15-11-7-8-12-16(15)19-17/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
Clé InChI |
UIESZYFGHMOSGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(OC2=CC=CC=C2O1)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


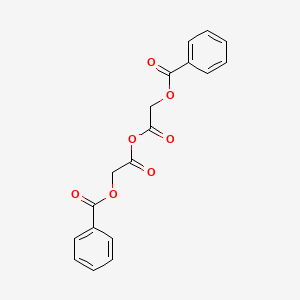
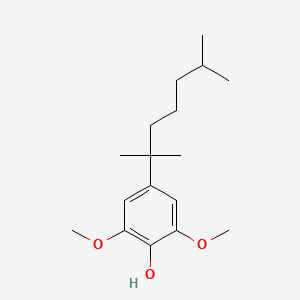
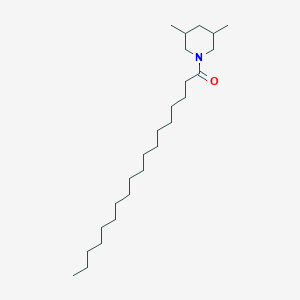

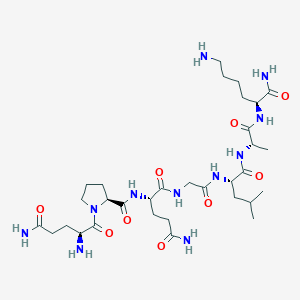
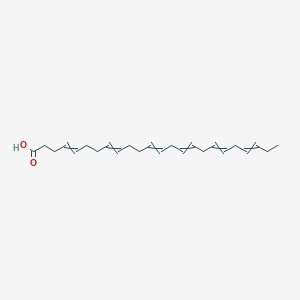
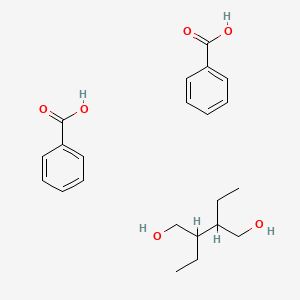
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)

